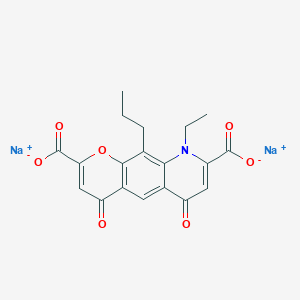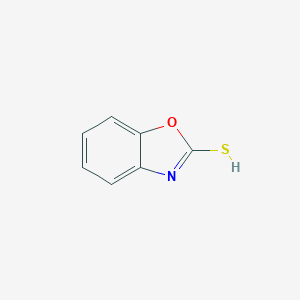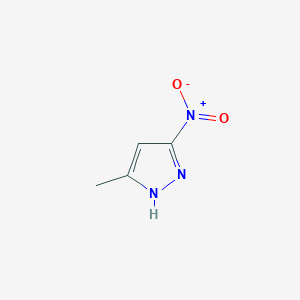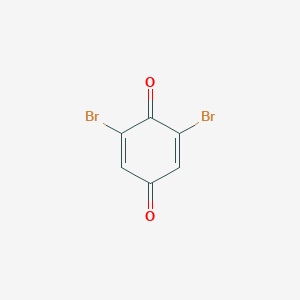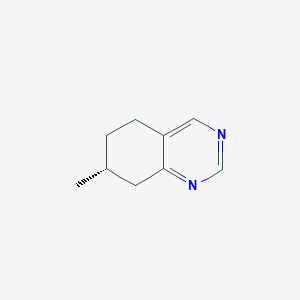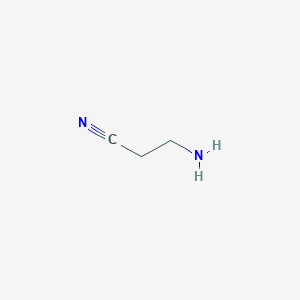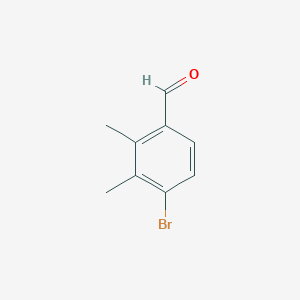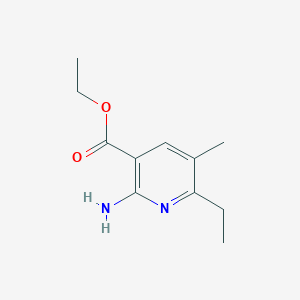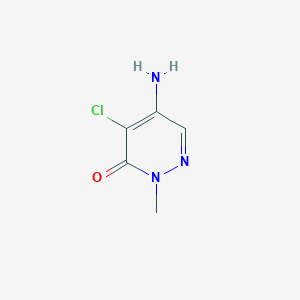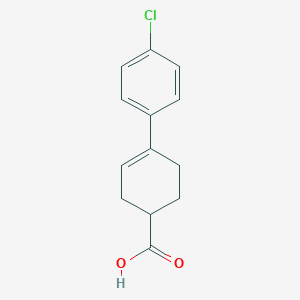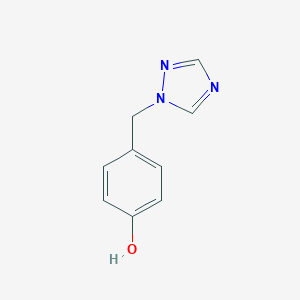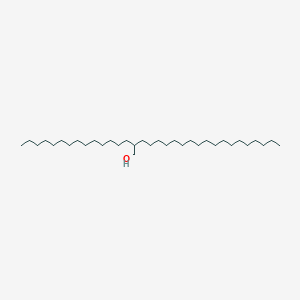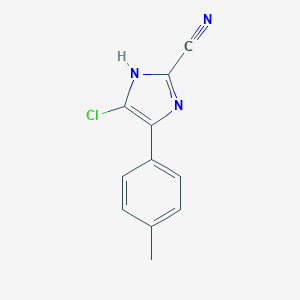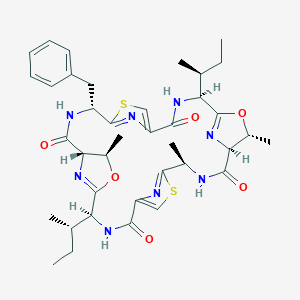
Patellamide D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Patellamide D is a cyclic peptide that was first isolated from the marine ascidian Lissoclinum patella. It is a natural product that has been found to possess potent biological activities, including antiviral, antifungal, and anticancer properties. Patellamide D has therefore attracted a lot of attention from the scientific community, and research into its synthesis, mechanism of action, and potential applications is ongoing.
科学的研究の応用
1. Complex Formation with Copper Ions
Patellamide D is known for its ability to form complexes with copper(II) ions. Studies have shown that it reacts with CuCl2 and triethylamine in acetonitrile to form mononuclear and binuclear copper(II) complexes. The role of solvents in stabilizing these metal ion complexes and influencing their chemical reactivities has been emphasized (van den Brenk et al., 2004).
2. Role in Overcoming Multidrug Resistance
Patellamide D has been identified as a resistance-modifying agent in multidrug-resistant human leukemic cell lines. It has shown efficacy in reducing the inhibitory concentration of various drugs, suggesting its potential in cancer treatment strategies (Williams & Jacobs, 1993).
3. Cytotoxicity and Potential Anticancer Properties
The isolation of Patellamide D has led to the discovery of its cytotoxic properties against fibroblast and tumor cell lines. This highlights its potential in the development of novel anticancer therapies (Degnan et al., 1989).
4. Structural Studies and Synthetic Approaches
Significant research has gone into understanding the structure of Patellamide D, leading to efforts in its total synthesis. Such studies are crucial for the development of synthetic analogs for therapeutic applications (Hamada, Shibata, & Shioiri, 1985).
5. Understanding the Biosynthetic Pathway
Research has also focused on the biosynthetic pathways of Patellamide D, especially its production by the cyanobacterium Prochloron. Understanding this pathway is essential for exploring the biological roles of patellamides and their potential applications (Schmidt et al., 2005).
6. Role in Ascidian-Prochloron Symbiosis
Studies have been conducted to understand the functional roles of Patellamides in the symbiotic relationship between ascidians and Prochloron. This research is crucial for comprehending the ecological and biological significance of these compounds (Baur et al., 2022).
特性
CAS番号 |
120853-15-8 |
|---|---|
製品名 |
Patellamide D |
分子式 |
C38H48N8O6S2 |
分子量 |
777 g/mol |
IUPAC名 |
(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4,18-bis[(2S)-butan-2-yl]-7,21,25-trimethyl-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C38H48N8O6S2/c1-8-18(3)27-35-45-29(21(6)51-35)33(49)39-20(5)37-41-25(16-53-37)31(47)43-28(19(4)9-2)36-46-30(22(7)52-36)34(50)40-24(15-23-13-11-10-12-14-23)38-42-26(17-54-38)32(48)44-27/h10-14,16-22,24,27-30H,8-9,15H2,1-7H3,(H,39,49)(H,40,50)(H,43,47)(H,44,48)/t18-,19-,20+,21+,22+,24+,27-,28-,29-,30-/m0/s1 |
InChIキー |
HZUISCIYFHWTKA-WLCQTKGUSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)[C@@H](C)CC)CC6=CC=CC=C6 |
SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6 |
正規SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6 |
その他のCAS番号 |
120853-15-8 |
同義語 |
patellamide D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



